![molecular formula C11H16N2O2 B15357068 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methyl group at the 5-position, which is further connected to an amino group and a pentanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid typically involves the following steps:
Formation of 5-Methylpyridin-2-ylamine: This intermediate can be synthesized through the reduction of 5-methylpyridine-2-carboxylic acid.
Amination Reaction: The 5-methylpyridin-2-ylamine is then reacted with pentanoic acid chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring molecules allows it to interact with biological targets.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may serve as a precursor for drugs targeting various diseases, including inflammation and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mécanisme D'action
The mechanism by which 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
5-[(4-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 4-position of the pyridine ring.
5-[(3-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 3-position of the pyridine ring.
5-[(2-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 2-position of the pyridine ring.
Uniqueness: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-[(5-methylpyridin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-9-5-6-10(13-8-9)12-7-3-2-4-11(14)15/h5-6,8H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
YHRFFSJSSQJEQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


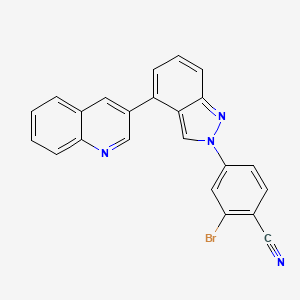

![7-(7-Azaspiro[3.5]nonan-2-yloxy)isoquinoline](/img/structure/B15356998.png)
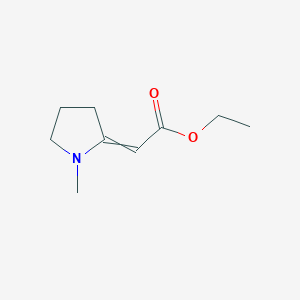
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![benzyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B15357021.png)


![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)
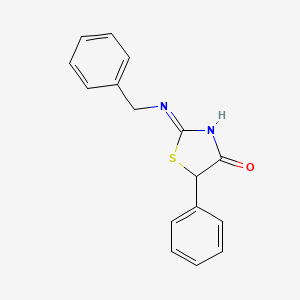
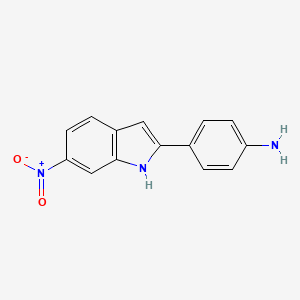
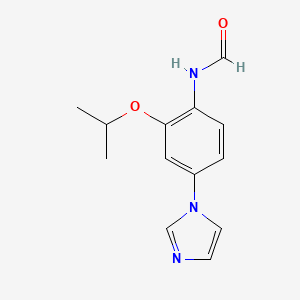
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
